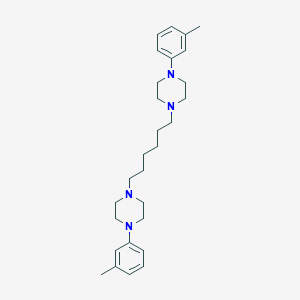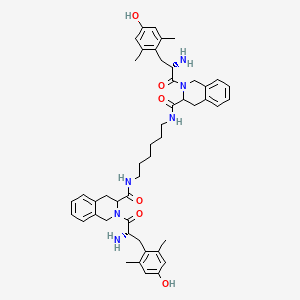
1,6-bis-(Dmt-Tic-amino)hexane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,6-ビス-(Dmt-Tic-アミノ)ヘキサンは、デルタおよびミューオピオイド受容体アンタゴニストとしての強力な薬理学的特性で知られる低分子薬です 。 この化合物は、特に疼痛管理とオピオイド受容体研究の分野で、その潜在的な治療用途について調査されてきました .
2. 製法
1,6-ビス-(Dmt-Tic-アミノ)ヘキサンの合成は、通常、Dmt-Tic(Dmt-Tic)薬理フォアを調製することから始まる、複数の手順を伴います。合成経路には、次の手順が含まれます。
Dmt-Ticの形成: Dmt-Tic薬理フォアは、特定のアミノ酸と保護基のカップリングを含む一連の化学反応によって合成されます。
ヘキサンとのカップリング: Dmt-Tic薬理フォアはその後、アミド結合形成によってヘキサンバックボーンに結合し、最終的な化合物、1,6-ビス-(Dmt-Tic-アミノ)ヘキサンが生成されます.
3. 化学反応の分析
1,6-ビス-(Dmt-Tic-アミノ)ヘキサンは、次のようなさまざまな化学反応を起こします。
酸化: この化合物は特定の条件下で酸化され、酸化された誘導体の形成につながります。
還元: 還元反応は、化合物内の官能基を修飾するために実行できます。
これらの反応に使用される一般的な試薬と条件には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、およびさまざまな置換反応用触媒が含まれます。これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。
4. 科学研究への応用
1,6-ビス-(Dmt-Tic-アミノ)ヘキサンには、次のようないくつかの科学研究への応用があります。
準備方法
The synthesis of 1,6-bis-(Dmt-Tic-amino)hexane involves multiple steps, typically starting with the preparation of the Dmt-Tic (Dmt-Tic) pharmacophore. The synthetic route includes the following steps:
Formation of Dmt-Tic: The Dmt-Tic pharmacophore is synthesized through a series of chemical reactions involving the coupling of specific amino acids and protecting groups.
Coupling with Hexane: The Dmt-Tic pharmacophore is then coupled with a hexane backbone through amide bond formation, resulting in the final compound, this compound.
化学反応の分析
1,6-bis-(Dmt-Tic-amino)hexane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced with others.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
1,6-bis-(Dmt-Tic-amino)hexane has several scientific research applications, including:
作用機序
1,6-ビス-(Dmt-Tic-アミノ)ヘキサンは、デルタおよびミューオピオイド受容体に結合し、アンタゴニストとして作用することにより、その効果を発揮します。この結合により、これらの受容体の活性化が阻害され、それによってオピオイドアゴニストの効果がブロックされます。 関連する分子標的には、デルタオピオイド受容体(OPRD1)とミューオピオイド受容体(OPRM1)が含まれます 。 この化合物によって影響を受ける経路には、オピオイド受容体シグナル伝達の阻害と受容体の脱感作の予防が含まれます .
6. 類似の化合物との比較
1,6-ビス-(Dmt-Tic-アミノ)ヘキサンは、デルタおよびミューオピオイド受容体の両方に対して二重の拮抗作用を示すため、ユニークです。類似の化合物には、次のようなものがあります。
ナロキソン: 主にミューオピオイド受容体を標的とする、よく知られているオピオイド受容体アンタゴニスト。
ナルトレキソン: デルタおよびミューオピオイド受容体の両方に活性を持つ、別のオピオイド受容体アンタゴニスト。
これらの化合物と比較して、1,6-ビス-(Dmt-Tic-アミノ)ヘキサンは、独自の薬理学的構造と二重受容体拮抗作用を提供し、オピオイド受容体研究における貴重なツールとなっています .
類似化合物との比較
1,6-bis-(Dmt-Tic-amino)hexane is unique due to its dual antagonistic activity on both delta- and mu-opioid receptors. Similar compounds include:
Naloxone: A well-known opioid receptor antagonist primarily targeting mu-opioid receptors.
Naltrexone: Another opioid receptor antagonist with activity on both delta- and mu-opioid receptors.
Buprenorphine: A partial agonist at mu-opioid receptors and an antagonist at delta-opioid receptors.
Compared to these compounds, this compound offers a unique pharmacophoric structure and dual receptor antagonism, making it a valuable tool in opioid receptor research .
特性
分子式 |
C48H60N6O6 |
|---|---|
分子量 |
817.0 g/mol |
IUPAC名 |
2-[(2S)-2-amino-3-(4-hydroxy-2,6-dimethylphenyl)propanoyl]-N-[6-[[2-[(2S)-2-amino-3-(4-hydroxy-2,6-dimethylphenyl)propanoyl]-3,4-dihydro-1H-isoquinoline-3-carbonyl]amino]hexyl]-3,4-dihydro-1H-isoquinoline-3-carboxamide |
InChI |
InChI=1S/C48H60N6O6/c1-29-19-37(55)20-30(2)39(29)25-41(49)47(59)53-27-35-15-9-7-13-33(35)23-43(53)45(57)51-17-11-5-6-12-18-52-46(58)44-24-34-14-8-10-16-36(34)28-54(44)48(60)42(50)26-40-31(3)21-38(56)22-32(40)4/h7-10,13-16,19-22,41-44,55-56H,5-6,11-12,17-18,23-28,49-50H2,1-4H3,(H,51,57)(H,52,58)/t41-,42-,43?,44?/m0/s1 |
InChIキー |
VJIXEMXKNBJTQB-GCGBLBKRSA-N |
異性体SMILES |
CC1=CC(=CC(=C1C[C@@H](C(=O)N2CC3=CC=CC=C3CC2C(=O)NCCCCCCNC(=O)C4CC5=CC=CC=C5CN4C(=O)[C@H](CC6=C(C=C(C=C6C)O)C)N)N)C)O |
正規SMILES |
CC1=CC(=CC(=C1CC(C(=O)N2CC3=CC=CC=C3CC2C(=O)NCCCCCCNC(=O)C4CC5=CC=CC=C5CN4C(=O)C(CC6=C(C=C(C=C6C)O)C)N)N)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


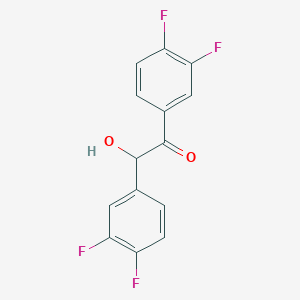
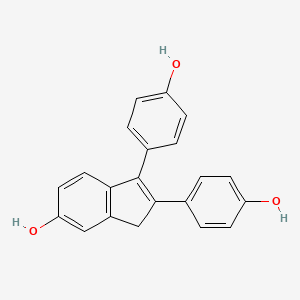
![3-(4-Hydroxy-phenyl)-benzo[d]isoxazol-5-ol](/img/structure/B10839771.png)
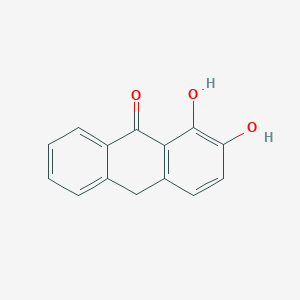
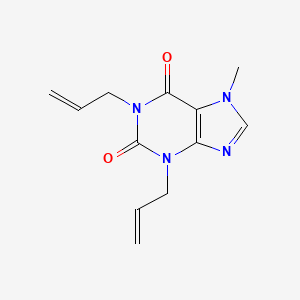
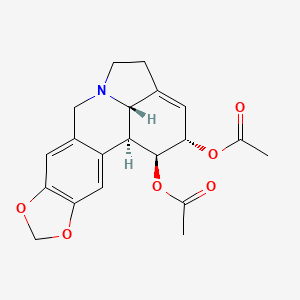
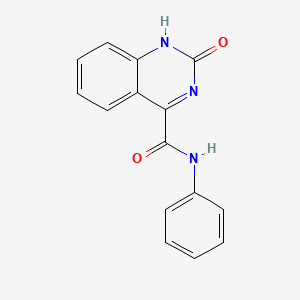
![1,3-Di-p-tolyl-[1,3]diazetidine-2,4-dione](/img/structure/B10839803.png)

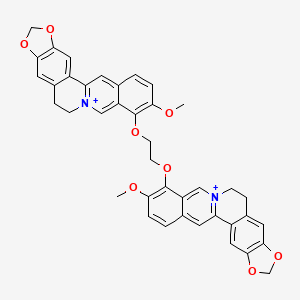
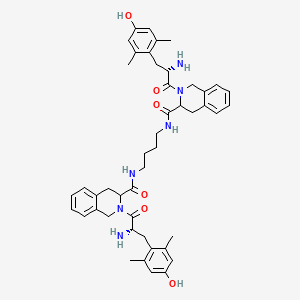
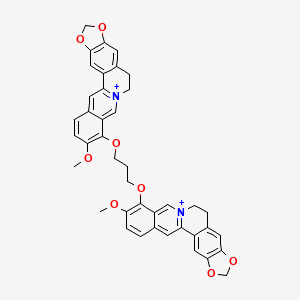
![1,3-Dihydro-imidazo[4,5-b]quinolin-2-one](/img/structure/B10839832.png)
